molecular formula C9H7ClF3N B6159716 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1936663-41-0

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No. B6159716
CAS RN: 1936663-41-0
M. Wt: 221.6
InChI Key:
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Description

2-Chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine, also known as CTP, is an important organic compound used in organic synthesis. It is a colorless liquid with a strong pyridine-like odor, and its boiling point is 150 °C. CTP has been used in various scientific research applications, including as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers and other materials. It has also been used to synthesize biopolymers, such as polyurethanes and polyesters, and to modify the properties of existing polymers. In addition, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine has been used in the synthesis of novel materials for use in drug delivery systems, such as nanocapsules and nanoparticles.

Mechanism of Action

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is an electrophile, which means it is a molecule that can react with nucleophiles. In the presence of a base, such as sodium hydroxide or potassium hydroxide, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine can react with nucleophiles, such as amines or alcohols, to form a new covalent bond. This reaction is known as a Michael addition. The reaction can be catalyzed by a variety of Lewis acids, such as magnesium chloride or zinc chloride.
Biochemical and Physiological Effects
2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties in animal studies. It has also been shown to have hepatoprotective effects, meaning it can protect the liver from damage caused by toxins. In addition, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine has been shown to have antioxidant properties, which means it can protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is a relatively inexpensive and readily available reagent, making it ideal for use in laboratory experiments. It is also relatively easy to use, as it does not require complex reaction conditions or specialized equipment. However, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is a highly reactive compound and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts. Therefore, it is important to use caution when handling 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine and to take precautions to avoid contamination.

Future Directions

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine has a wide range of potential future applications, including in the synthesis of novel materials for use in drug delivery systems, such as nanocapsules and nanoparticles. In addition, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine could be used to modify the properties of existing polymers and to synthesize biopolymers, such as polyurethanes and polyesters. Furthermore, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine could be used to develop new drugs with improved pharmacological properties, such as enhanced solubility and bioavailability. Finally, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine could be used to develop new catalysts for use in organic synthesis.

Synthesis Methods

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine can be synthesized from a variety of starting materials. One of the most commonly used methods is the reaction of trifluoromethylcyclohexanone and 2-chloropyridine in the presence of a base. This reaction proceeds via a Michael addition and yields a mixture of the desired product and byproducts. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 40 to 80 °C. The reaction can be catalyzed by a variety of Lewis acids, such as magnesium chloride or zinc chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 1-(trifluoromethyl)cyclopropane-1-carboxylic acid followed by reduction and cyclization.", "Starting Materials": [ "2-chloro-3-pyridinecarboxaldehyde", "1-(trifluoromethyl)cyclopropane-1-carboxylic acid", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 2-chloro-3-pyridinecarboxaldehyde is reacted with 1-(trifluoromethyl)cyclopropane-1-carboxylic acid in the presence of acetic acid and sodium hydroxide to form 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine-1-carboxylic acid.", "Step 2: The carboxylic acid is reduced using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: Cyclization of the alcohol is achieved by heating with concentrated hydrochloric acid to form 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine." ] }

CAS RN

1936663-41-0

Product Name

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine

Molecular Formula

C9H7ClF3N

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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